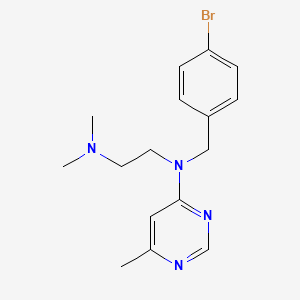
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a p-bromobenzyl group and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine typically involves a multi-step process. One common method starts with the preparation of p-bromobenzyl bromide from p-bromotoluene through a bromination reaction using bromine under controlled conditions . This intermediate is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amine derivative. Finally, this intermediate undergoes a nucleophilic substitution reaction with 6-methylpyrimidine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent extraction and recrystallization techniques are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the p-bromobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes
Mechanism of Action
The mechanism of action of 4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The bromobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the pyrimidine ring and dimethylaminoethyl group.
p-Bromobenzylamine: Contains the bromobenzyl group but differs in the rest of the structure.
6-Methylpyrimidine: Shares the pyrimidine ring but lacks the bromobenzyl and dimethylaminoethyl groups
Uniqueness
4-((p-Bromobenzyl)(2-(dimethylamino)ethyl)amino)-6-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
CAS No. |
108774-12-5 |
|---|---|
Molecular Formula |
C16H21BrN4 |
Molecular Weight |
349.27 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21BrN4/c1-13-10-16(19-12-18-13)21(9-8-20(2)3)11-14-4-6-15(17)7-5-14/h4-7,10,12H,8-9,11H2,1-3H3 |
InChI Key |
ZKQMKFUGFPVGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N(CCN(C)C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















